Dimethyl acetylenedicarboxylate

Übersicht

Beschreibung

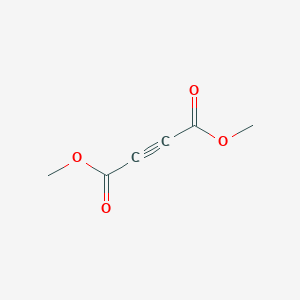

Dimethyl acetylenedicarboxylate is an organic compound with the formula CH₃O₂CC₂CO₂CH₃. It is a di-ester in which the ester groups are conjugated with a carbon-carbon triple bond. This compound is highly electrophilic and is widely employed as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. It is also a potent Michael acceptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl acetylenedicarboxylate is prepared by brominating maleic acid to form dibromo succinic acid, which is then dehydrohalogenated with potassium hydroxide to yield acetylenedicarboxylic acid. The acid is subsequently esterified with methanol in the presence of sulfuric acid as a catalyst .

Industrial Production Methods

The industrial production of this compound follows the same general method as the laboratory synthesis. The process involves the bromination of maleic acid, dehydrohalogenation, and esterification with methanol and sulfuric acid .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl acetylenedicarboxylate undergoes various types of reactions, including:

Cycloaddition Reactions: It acts as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

Michael Reactions: It is a potent Michael acceptor, reacting with nucleophiles such as sulfur, nitrogen, and oxygen.

Thermal Cyclization: It can undergo thermal cyclization to form quinolone derivatives.

Common Reagents and Conditions

Cycloaddition Reactions: Typically involve dienes or dipolar compounds under mild conditions.

Michael Reactions: Utilize nucleophiles like thiols, amines, and alcohols.

Thermal Cyclization: Requires heating in solvents like diphenyl ether.

Major Products

Cycloaddition Reactions: Produce cyclohexene derivatives.

Michael Reactions: Yield enamine adducts.

Thermal Cyclization: Forms quinolone derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1 Cycloaddition Reactions

DMAD serves as a dienophile and dipolarophile in various cycloaddition reactions:

- Diels-Alder Reactions : DMAD is frequently used in Diels-Alder reactions to form cyclohexene derivatives. Its ability to react with diene systems facilitates the construction of complex cyclic structures .

- 1,3-Dipolar Cycloadditions : The compound participates in 1,3-dipolar cycloadditions, leading to the formation of valuable heterocyclic compounds. For instance, the reaction of DMAD with azomethine ylides has been reported to yield pyrrolidine derivatives .

- [2+2] Cycloadditions : DMAD can also engage in [2+2] cycloaddition reactions with various alkenes, producing cyclobutanes that are significant intermediates in organic synthesis .

2.2 Multicomponent Reactions (MCRs)

DMAD is integral to multicomponent reactions, allowing for the simultaneous formation of multiple bonds and functional groups:

- Michael Reactions : As a Michael acceptor, DMAD reacts with nucleophiles such as amines and thiols to form diverse products. For example, its reaction with thiazolium salts leads to highly substituted 3-aminofurans .

- Heterocyclic Synthesis : The compound has been utilized to synthesize various heterocycles through MCRs involving diamines and other nucleophiles. Recent studies have demonstrated the formation of imidazo[1,5-b]pyridazines through the reaction of DMAD with diaminoimidazoles under mild conditions .

Synthesis of Heterocycles

A notable application of DMAD is its use in synthesizing biologically active heterocycles. For instance:

- Imidazolothiazoles : The reaction between DMAD and arylaminoimidazole-2-thiones resulted in the formation of imidazolothiazoles, showcasing DMAD's effectiveness in constructing complex nitrogen-containing frameworks .

- Thieno[3,2-b]furan Derivatives : In another study, DMAD was employed alongside methyl thioglycolate to synthesize thieno[3,2-b]furan derivatives through a Michael reaction followed by intramolecular cyclization .

Material Science Applications

DMAD has also found applications beyond traditional organic synthesis:

- Ferrocenes : The compound's ability to facilitate cyclizations involving ferrocenes has led to the development of novel materials with potential applications in catalysis and material science .

Data Summary Table

| Application Area | Reaction Type | Key Products/Outcomes |

|---|---|---|

| Cycloaddition | Diels-Alder | Cyclohexene derivatives |

| 1,3-Dipolar | Pyrrolidine derivatives | |

| [2+2] | Cyclobutanes | |

| Multicomponent Reactions | Michael Reactions | 3-Aminofurans |

| Heterocyclic Synthesis | Imidazolothiazoles | |

| Material Science | Ferrocenes | Novel catalytic materials |

Wirkmechanismus

Dimethyl acetylenedicarboxylate exerts its effects through its highly electrophilic nature. It readily reacts with nucleophiles, forming adducts that can undergo further transformations. In biological systems, it inhibits oxidative phosphorylation by interfering with the electron transport chain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl propiolate

- Hexafluoro-2-butyne

- Acetylene

Uniqueness

Dimethyl acetylenedicarboxylate is unique due to its high electrophilicity and versatility in various chemical reactions. Its ability to act as both a dienophile and a Michael acceptor makes it a valuable reagent in organic synthesis .

Biologische Aktivität

Dimethyl acetylenedicarboxylate (DMAD) is an organic compound with significant biological activity, primarily due to its electrophilic nature and ability to participate in various chemical reactions. This article explores the biological implications of DMAD, including its reactivity, applications in medicinal chemistry, and case studies that highlight its efficacy.

DMAD is a di-ester characterized by the formula . It exists as a colorless liquid and has a boiling point of approximately 95–98 °C. The compound is known for being a potent Michael acceptor and a dienophile in cycloaddition reactions, making it valuable in organic synthesis .

Electrophilic Reactivity : DMAD's electrophilic properties allow it to react with nucleophiles, facilitating the formation of various heterocyclic compounds. This reactivity is exploited in synthesizing biologically active molecules, particularly in the development of pharmaceuticals .

Michael Addition : As a Michael acceptor, DMAD participates in Michael addition reactions with nucleophiles such as amines and thiols. This reaction pathway is crucial for constructing complex molecular architectures that exhibit biological activity .

Biological Applications

DMAD has been utilized in various studies to synthesize compounds with potential therapeutic effects. Below are notable examples:

- Synthesis of Heterocycles : DMAD has been employed in the synthesis of thiazolidinones and thiazines, which exhibit antimicrobial properties. For instance, reactions involving DMAD and thiourea derivatives led to the formation of 4-thiazolidinone derivatives that showed activity against Trypanosoma cruzi amastigotes, a causative agent of Chagas disease .

- Anticancer Research : In recent studies, DMAD derivatives have been investigated for their anticancer properties. Certain synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of thiazolidinones using DMAD reported that several derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at concentrations as low as 10 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiazolidinone A | 10 | Antibacterial |

| Thiazolidinone B | 15 | Antifungal |

| Thiazolidinone C | 20 | Antiviral |

Case Study 2: Anticancer Properties

In another investigation, DMAD was used to synthesize a series of benzothiazine derivatives that were tested for anticancer activity. The results indicated that certain derivatives inhibited cell proliferation in human colon cancer cells with IC50 values ranging from 5 to 15 µM.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzothiazine Derivative X | 5 | SW620 (Colorectal) |

| Benzothiazine Derivative Y | 10 | HeLa (Cervical) |

| Benzothiazine Derivative Z | 15 | MCF-7 (Breast) |

Safety and Toxicology

While DMAD shows promising biological activity, it is essential to consider its safety profile. The compound is classified as a lachrymator and vesicant, indicating potential hazards upon exposure. Safety data sheets recommend handling DMAD with appropriate protective equipment to mitigate risks associated with inhalation or skin contact .

Eigenschaften

IUPAC Name |

dimethyl but-2-ynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHILMKFSCRWWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061088 | |

| Record name | 2-Butynedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-42-5 | |

| Record name | Dimethyl acetylenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylenedicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl acetylenedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACETYLENEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZA2PL15F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions does dimethyl acetylenedicarboxylate commonly undergo?

A1: this compound readily participates in various reactions, including: * Diels-Alder Reactions: As a potent dienophile, DMAD reacts with dienes to form six-membered rings. This reaction is frequently employed in the synthesis of complex organic molecules. [, , , , ] * Cycloadditions: DMAD participates in [3+2] cycloadditions with 1,3-dipoles like nitrile imines and azides, leading to five-membered heterocycles. [, , ] * Addition Reactions: Nucleophiles such as amines, thiols, and phosphines can add to the triple bond of DMAD. These reactions often proceed with high regio- and stereoselectivity. [, , , , , , ] * Cyclocondensations: DMAD reacts with various bifunctional nucleophiles like diamines and amidines to form heterocyclic systems through cyclocondensation reactions. [, ]

Q2: How does the reactivity of this compound differ from other alkynes?

A2: The two electron-withdrawing ester groups in DMAD significantly enhance its reactivity compared to simple alkynes. This makes it a powerful electrophile, facilitating reactions with various nucleophiles and dienes. [, , ]

Q3: Can you provide an example of a stereoselective reaction of this compound?

A3: Organocopper reagents react with DMAD in a highly stereoselective manner to yield predominantly the cis addition product, a 2-substituted maleate. []

Q4: Does this compound react differently with amines and hydrazines?

A4: Yes, while amines typically form enamine tautomers upon addition to DMAD, hydrazines preferentially yield imine tautomers. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula is C6H6O4, and the molecular weight is 142.11 g/mol.

Q6: What are the characteristic spectroscopic features of this compound?

A6: DMAD exhibits distinctive peaks in various spectroscopic techniques: * NMR: A singlet around 3.8 ppm in the 1H NMR spectrum corresponds to the methyl ester protons. * IR: A strong absorption band around 2200 cm-1 in the IR spectrum is characteristic of the carbon-carbon triple bond.

Q7: Does the reactivity of this compound pose any challenges in its handling and storage?

A7: Due to its high reactivity, DMAD should be stored under inert atmosphere and handled with care to prevent unwanted reactions with moisture or air.

Q8: Are there any examples of this compound being used in catalytic reactions?

A8: While DMAD is not typically used as a catalyst, it plays a crucial role in several metal-catalyzed reactions, like the Rh-catalyzed [4+2] cycloaddition with 1,3-dienes to form chiral cyclohexa-1,4-dienes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.